molecular formula C22H25Cl3N3O2Zn- B1623428 2-(7-(Diethylamino)-2-oxo-2H-1-benzopyran-3-yl)-1,3-dimethyl-1H-benzimidazole trichlorozincate CAS No. 53350-83-7

2-(7-(Diethylamino)-2-oxo-2H-1-benzopyran-3-yl)-1,3-dimethyl-1H-benzimidazole trichlorozincate

Cat. No. B1623428
CAS RN: 53350-83-7
M. Wt: 535.2 g/mol
InChI Key: DYQABTKJBUEGLG-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
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Description

2-(7-(Diethylamino)-2-oxo-2H-1-benzopyran-3-yl)-1,3-dimethyl-1H-benzimidazole trichlorozincate is a useful research compound. Its molecular formula is C22H25Cl3N3O2Zn- and its molecular weight is 535.2 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(7-(Diethylamino)-2-oxo-2H-1-benzopyran-3-yl)-1,3-dimethyl-1H-benzimidazole trichlorozincate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(7-(Diethylamino)-2-oxo-2H-1-benzopyran-3-yl)-1,3-dimethyl-1H-benzimidazole trichlorozincate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(7-(Diethylamino)-2-oxo-2H-1-benzopyran-3-yl)-1,3-dimethyl-1H-benzimidazole trichlorozincate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

53350-83-7

Product Name

2-(7-(Diethylamino)-2-oxo-2H-1-benzopyran-3-yl)-1,3-dimethyl-1H-benzimidazole trichlorozincate

Molecular Formula

C22H25Cl3N3O2Zn-

Molecular Weight

535.2 g/mol

IUPAC Name

zinc;7-(diethylamino)-3-(1,3-dimethyl-2H-benzimidazol-2-yl)chromen-2-one;trichloride

InChI

InChI=1S/C22H25N3O2.3ClH.Zn/c1-5-25(6-2)16-12-11-15-13-17(22(26)27-20(15)14-16)21-23(3)18-9-7-8-10-19(18)24(21)4;;;;/h7-14,21H,5-6H2,1-4H3;3*1H;/q;;;;+2/p-3

InChI Key

DYQABTKJBUEGLG-UHFFFAOYSA-K

SMILES

CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C3N(C4=CC=CC=C4N3C)C.[Cl-].[Cl-].[Cl-].[Zn+2]

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C3N(C4=CC=CC=C4N3C)C.[Cl-].[Cl-].[Cl-].[Zn+2]

Other CAS RN

53350-83-7

Pictograms

Irritant

Origin of Product

United States

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